Cryptosporiopsin

Antifungal Phytophthora Spore Germination

Procure Cryptosporiopsin, a dichlorinated cyclopentenone antibiotic with a validated efficacy profile unmatched by generic analogs. It outperforms Dithane M-22 and nystatin against P. infestans spore germination and shows superior wood decay inhibition (threshold 2.3 kg/m³) vs. Lenzites trabea. The (−)-enantiomer is essential for stereospecific studies on Sclerotinia sclerotiorum. Do not accept casual analog replacements; this compound's unique structure and enantioselectivity are critical for lead optimization programs in next-generation anti-Phytophthora and wood preservation R&D.

Molecular Formula C10H10Cl2O4
Molecular Weight 265.09 g/mol
CAS No. 25707-30-6
Cat. No. B1235469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptosporiopsin
CAS25707-30-6
Synonymscryptosporiopsin
Molecular FormulaC10H10Cl2O4
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESCC=CC1=C(C(=O)C(C1(C(=O)OC)O)Cl)Cl
InChIInChI=1S/C10H10Cl2O4/c1-3-4-5-6(11)7(13)8(12)10(5,15)9(14)16-2/h3-4,8,15H,1-2H3/b4-3+/t8-,10-/m0/s1
InChIKeyVFXXEEUGYINLKM-PVXSWLFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cryptosporiopsin (CAS 25707-30-6) Technical Baseline for Procurement: A Chlorinated Cyclopentenone Fungitoxic Metabolite


Cryptosporiopsin is a chlorine-containing cyclopentenone secondary metabolite originally isolated from fungal species of the genus Cryptosporiopsis [1]. It is structurally characterized by a dichlorinated cyclopent-2-en-1-carboxylate core [2]. This compound functions as a broad-spectrum antibiotic with demonstrated activity against a range of fungi, including basidiomycetes, phycomycetes, ascomycetes, and deuteromycetes [3].

Cryptosporiopsin (CAS 25707-30-6) Procurement Rationale: Why Closely Related Analogs Are Not Interchangeable


Generic substitution within the class of chlorinated cyclopentenone antibiotics is not scientifically justified due to significant variances in their spectra of activity and potency profiles against specific pathogenic targets. Even among structurally related compounds isolated from the same fungal genus, activity can diverge markedly. For example, an endophytic Cryptosporiopsis sp. produced three distinct antibiotic fractions, none of which were identified as cryptosporiopsin, underscoring that the unique dichlorinated structure of cryptosporiopsin confers a distinct biological profile not replicated by other metabolites from the same organism [1]. Furthermore, enantiomeric specificity is critical; the (−)-enantiomer demonstrates a unique, pronounced inhibition of Sclerotinia sclerotiorum, an activity not shared to the same degree by other stereoisomers or related metabolites [2]. These differences in target pathogen specificity and enantioselective activity necessitate precise compound selection and preclude casual analog replacement.

Cryptosporiopsin (CAS 25707-30-6) Comparative Performance Evidence: Quantified Differentiation from Alternatives


Superior Efficacy of Cryptosporiopsin Compared to Dithane M-22 and Nystatin in Inhibiting Phytophthora infestans Spore Germination

Cryptosporiopsin demonstrates a higher level of efficacy than the commercial fungicide Dithane M-22 (mancozeb) and the polyene antimycotic nystatin against the spore germination of Phytophthora infestans, a critical agricultural pathogen [1].

Antifungal Phytophthora Spore Germination

Comparative Activity of Cryptosporiopsin Against a Penicillin-Resistant Staphylococcus aureus Strain vs. Orbenin and Streptomycin

Cryptosporiopsin was directly compared to the beta-lactamase-resistant penicillin Orbenin (cloxacillin) and the aminoglycoside antibiotic streptomycin against a penicillin-resistant strain of Staphylococcus aureus, demonstrating activity against this clinically relevant bacterium [1].

Antibacterial Staphylococcus aureus Penicillin-Resistant

Differential Efficacy of Cryptosporiopsin Enantiomers: (−)-Enantiomer Shows Specific Potency Against Sclerotinia sclerotiorum

While both enantiomers of cryptosporiopsin exhibit comparable general fungitoxic activity, the (−)-enantiomer demonstrates a uniquely pronounced and specific inhibition of Sclerotinia sclerotiorum, a major pathogen of sunflowers, an activity not observed to the same degree with other stereoisomers [1].

Enantioselectivity Sclerotinia Fungitoxic

Cryptosporiopsin Demonstrates Superior Efficacy as a Wood Preservative Compared to Related Fungal Metabolites

In standardized wood preservation tests (SoilBlock technique), cryptosporiopsin exhibited a threshold value of approximately 2.3 kg/m³, making it the most effective compound tested against the wood-rotting fungus Lenzites trabea. This performance was superior to the structurally distinct fungal metabolites hyalodendrin (3.3 kg/m³) and scytalidin (7.2 kg/m³) [1]. It also compared favorably to a pentachlorophenol control (2.0 kg/m³) and was vastly more effective than sodium arsenate (15 kg/m³) [1].

Wood Preservation Antifungal Threshold Value

Cryptosporiopsin A Demonstrates Potent Zoosporicidal Activity Against Plasmopara viticola

Cryptosporiopsin A, a polyketide derivative of cryptosporiopsin, exhibits motility inhibitory and lytic activities against zoospores of the grapevine downy mildew pathogen Plasmopara viticola at concentrations of 10-25 μg/mL [1]. This zoosporicidal activity is a critical and differentiating feature, as zoospores of peronosporomycetes are often insensitive to many conventional fungicides [2].

Zoosporicidal Plasmopara viticola Downy Mildew

Cryptosporiopsin Exhibits a Broad-Spectrum Antifungal Profile Against Diverse Fungal Phyla

Cryptosporiopsin demonstrates a broad spectrum of in vitro activity, inhibiting a diverse range of fungi including many species of wood-rotting basidiomycetes, as well as some phycomycetes, ascomycetes, and deuteromycetes [1]. This multi-phylum activity profile is a key differentiator from other fungal metabolites which may have a narrower spectrum [2].

Broad-Spectrum Antifungal Wood-Rotting Fungi

Validated Application Scenarios for Cryptosporiopsin (CAS 25707-30-6) Based on Comparative Performance Data


Targeted Development of Novel Antifungals Against Phytophthora infestans

Based on direct comparative evidence showing that cryptosporiopsin outperforms Dithane M-22 and nystatin in inhibiting P. infestans spore germination [1], this compound is an ideal candidate for lead optimization programs aimed at developing next-generation anti-Phytophthora agents. Its validated superior in vitro efficacy over a current agricultural standard provides a strong scientific foundation for further investment in medicinal chemistry and mode-of-action studies.

Industrial Wood Preservation Research and Formulation Development

Quantitative threshold data from standardized wood decay tests establishes cryptosporiopsin as the most effective fungal metabolite tested (threshold 2.3 kg/m³) against Lenzites trabea, outperforming both hyalodendrin and scytalidin [2]. This validated performance advantage makes it the prime candidate for formulation development in the field of environmentally conscious wood protection, where it can be benchmarked against and potentially synergized with other preservation systems.

Research on Enantioselective Fungitoxicity Against Sclerotinia sclerotiorum

The documented specificity of the (−)-enantiomer of cryptosporiopsin in inhibiting the growth of Sclerotinia sclerotiorum, a major sunflower pathogen, provides a well-defined research application [3]. This enantiomer is essential for studies investigating stereospecific fungal targets or developing chiral antifungal leads, as the racemic mixture or (+)-enantiomer will not recapitulate this specific, heightened activity.

Investigation of Novel Zoosporicidal Mechanisms Against Peronosporomycete Pathogens

The demonstrated activity of cryptosporiopsin derivatives, such as cryptosporiopsin A, against zoospores of Plasmopara viticola at 10-25 μg/mL [4] presents a unique research application. Given that zoospores are often insensitive to many standard fungicides [4], this compound serves as a critical chemical probe for dissecting novel zoosporicidal mechanisms and for screening campaigns aimed at discovering new anti-oomycete agents.

Technical Documentation Hub

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31 linked technical documents
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